molecular formula C21H18ClN5OS B2580702 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 886925-85-5

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2580702
CAS No.: 886925-85-5
M. Wt: 423.92
InChI Key: JOCPEKYIKJJLHP-UHFFFAOYSA-N
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Description

2-{[5-(2-Chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a high-purity chemical compound offered for research and development applications. With a molecular formula of C 21 H 18 ClN 5 OS and a molecular weight of 423.92 g/mol , this synthetic molecule belongs to a class of compounds featuring a complex 1,2,4-triazole core structure substituted with chlorophenyl, pyrrol-1-yl, and methylphenylacetamide groups . Its structural features, including a calculated lipophilicity (XLogP3) of 4.7 and a topological polar surface area of 90 Ų , suggest potential for investigation in medicinal chemistry and drug discovery research, particularly in the exploration of novel biologically active agents. Researchers value this compound for its use as a key intermediate in heterocyclic chemistry and for screening in various pharmacological assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. All technical data and safety information are available upon request.

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-15-7-6-8-16(13-15)23-19(28)14-29-21-25-24-20(17-9-2-3-10-18(17)22)27(21)26-11-4-5-12-26/h2-13H,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCPEKYIKJJLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS Number: 886926-52-9) belongs to a class of compounds known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN5OSC_{22}H_{20}ClN_{5}OS, with a molecular weight of 437.9 g/mol. The structure features:

  • A triazole ring , which is often associated with antifungal and antibacterial properties.
  • A pyrrole moiety , known for its role in various biological functions.
  • A sulfanyl group , which can enhance biological activity through interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and acetamide functionalities exhibit significant antimicrobial activities. Specifically, derivatives similar to this compound have shown effectiveness against a range of bacteria and fungi. For instance, studies have demonstrated that triazole-based compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsActivity
5-(2-Chlorophenyl)-4H-1,2,4-triazoleS. aureus, E. coliAntifungal
N-(4-Ethoxyphenyl)acetamideE. coli, Pseudomonas aeruginosaModerate
1H-Pyrrole derivativesVarious bacteriaAntimicrobial

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have suggested that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar structures have shown promising results against various cancer cell lines, including breast and colon cancer .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes critical for the survival of pathogens or cancer cells.
  • Disruption of Cellular Processes : The presence of the sulfanyl group can interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
  • Targeting Specific Proteins : Research has identified that compounds like this one can act as inhibitors of GATA family proteins, which play a role in gene regulation associated with cancer progression .

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various triazole derivatives, including those structurally related to our compound, against multiple bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion tests against S. aureus and E. coli, highlighting the potential application of these compounds in treating infections caused by antibiotic-resistant bacteria .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole-containing compounds demonstrated that they could induce apoptosis in breast cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins . The study concluded that structural modifications could enhance potency and selectivity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate moderate activity against pathogens such as Escherichia coli and Staphylococcus aureus. The sulfanyl group in this compound may enhance its efficacy against a broader spectrum of microorganisms.

Case Study: Antimicrobial Efficacy
A comparative study on triazole derivatives highlighted that compounds structurally similar to this one exhibited significant inhibition against Candida albicans and Klebsiella pneumoniae. The study concluded that specific substituent groups play a crucial role in enhancing antimicrobial activity.

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Compounds like this one have shown promising results in inhibiting tumor growth across various cancer cell lines. The mechanism typically involves interference with cellular signaling pathways that regulate proliferation and apoptosis.

Case Study: Anticancer Screening
In a screening of triazole-containing compounds against breast cancer cell lines, results indicated that specific substitutions on the triazole ring significantly increased cytotoxicity compared to standard treatments. These findings suggest a potential for developing new anticancer agents based on this compound's structure.

Comparison with Similar Compounds

Core Heterocycle and Substituent Modifications
  • Triazole Derivatives :
    • N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ():
  • Substituents: 4-(methylsulfanyl)benzyl at position 5, phenyl at position 3.
  • Synthesis: X-ray crystallography confirmed planar triazole geometry, with intermolecular hydrogen bonds stabilizing the structure . 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ():
  • Substituents: Amino group at position 4, furan at position 4.
  • Synthesis: Alkylation of α-chloroacetamides followed by Paal-Knorr condensation to introduce the pyrrolium fragment .
  • Pyrazole Derivatives: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ():
  • Core: Pyrazole with 4-chlorophenyl and cyano groups.
  • Relevance: Intermediate in synthesizing Fipronil analogs, highlighting structural preferences for insecticidal activity .
Acetamide Modifications
  • Target Compound : 3-methylphenyl group on acetamide.
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide ():
    • Substituents: 3,4-difluorophenyl on acetamide, 4-methylphenyl on triazole.
    • Fluorine atoms enhance metabolic stability and electron-withdrawing effects compared to chlorine .

Physicochemical Properties

Compound Key Substituents Melting Point (°C) LogP (Predicted) Bioactivity
Target Compound 2-ClPh, pyrrole, 3-MePh N/A ~3.5* Not reported
Compound Furan, amino N/A ~2.8 Anti-exudative (rats)
Compound 4-MeS-benzyl, Ph N/A ~4.0 Not reported
Compound (Pyrazole) 4-ClPh, cyano N/A ~3.2 Insecticidal
Compound 3,4-F₂Ph, 4-MePh N/A ~3.7 Not reported

*Predicted using substituent contributions.

Q & A

Q. How can researchers address discrepancies in spectral data during structural characterization?

  • Answer : Contradictions in NMR or IR spectra (e.g., unexpected peaks or missing signals) should be resolved by: (i) Repurifying the compound via column chromatography to remove impurities. (ii) Comparing experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations). (iii) Validating substituent orientations using X-ray crystallography, as demonstrated for structurally analogous triazole derivatives .

Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?

  • Answer :
  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy to detect precipitation.
  • Stability : Incubate at 37°C in simulated physiological conditions (e.g., PBS with 10% FBS) and monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can computational methods like molecular docking and PASS predictions guide the biological evaluation of this compound?

  • Answer :
  • PASS Prediction : Use the PASS algorithm to predict potential biological targets (e.g., kinase inhibition or antimicrobial activity) based on structural similarity to known drugs.
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) against predicted targets (e.g., COX-2 or bacterial enzymes) to prioritize in vitro assays. Validate results with experimental IC₅₀ values and compare with positive controls .

Q. What strategies optimize the reaction yield of the triazole core during synthesis?

  • Answer : Apply Design of Experiments (DoE) to identify critical variables: (i) Vary reaction temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst (e.g., CuI for click chemistry). (ii) Use response surface methodology (RSM) to model interactions between variables. (iii) Confirm optimized conditions via LC-MS yield quantification .

Q. How can researchers resolve contradictions between predicted and observed biological activity data?

  • Answer :
  • False Positives : Reassess docking parameters (e.g., binding site flexibility or solvation effects) using molecular dynamics simulations.
  • Unexpected Activity : Perform SAR studies by modifying substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric groups. Cross-validate with ADME/Tox profiling to rule out false negatives due to poor bioavailability .

Q. What advanced techniques characterize electronic and steric effects of substituents on the triazole ring?

  • Answer :
  • X-ray Crystallography : Resolve bond lengths/angles to assess steric hindrance from the 2-chlorophenyl group.
  • DFT Calculations : Map electrostatic potential surfaces to evaluate electron-withdrawing/donating effects of the pyrrole ring.
  • Hammett Plots : Correlate substituent σ values with reaction rates or pKa to quantify electronic contributions .

Methodological Resources

  • Spectral Libraries : PubChem (experimental NMR/IR data for analogous compounds) .
  • Crystallography Databases : Cambridge Structural Database (CSD) for triazole-based analogs .
  • Software : Gaussian (DFT), AutoDock (docking), and Minitab (DoE optimization) .

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